Lisinopril Cyclohexyl Analogue
Übersicht
Beschreibung
Compounds like “N2-((1S)-1-Carboxy-3-cyclohexylpropyl)-L-lysyl-L-proline” are typically complex organic molecules. They often contain multiple functional groups and chiral centers, which can make them interesting for various applications in fields like medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such compounds usually involves multiple steps, each of which needs to be optimized for yield and selectivity. Catalysts may be used to increase the reaction rate and control the stereochemistry of the reaction .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic methods, such as NMR, IR, or X-ray crystallography. These methods can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the stereochemistry .Chemical Reactions Analysis
The reactivity of a compound can be studied by performing various chemical reactions and analyzing the products. This can provide information about the functional groups present in the molecule and their reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, or acidity, can be determined using various experimental methods. These properties can provide important information about how the compound behaves in different environments .Wissenschaftliche Forschungsanwendungen
Endogenous Nitrosation and Cancer Risk
Studies have shown the impact of dietary components on endogenous nitrosation processes, which may influence cancer risk. The ingestion of proline, a precursor in the endogenous formation of N-nitrosoproline (NPRO), alongside nitrate-rich foods, can lead to increased levels of NPRO, a potential marker of endogenous nitrosation and cancer risk. Vitamin C intake has been demonstrated to inhibit the formation of NPRO, suggesting a protective role against endogenous formation of carcinogenic nitroso compounds (Ohshima & Bartsch, 1981).
Cardiovascular Health and Angiotensin-Converting Enzyme (ACE)
N2-((1S)-1-Carboxy-3-cyclohexylpropyl)-L-lysyl-L-proline is structurally related to inhibitors of the angiotensin-converting enzyme (ACE), a key regulator in the renin-angiotensin system affecting blood pressure and cardiovascular health. ACE inhibitors, such as lisinopril, have been extensively studied for their beneficial effects on hypertension and heart failure. These studies highlight the pharmacokinetic properties and bioequivalence of various lisinopril formulations, underscoring the importance of ACE inhibition in managing cardiovascular diseases (Georgarakis et al., 2004).
Metabolic Pathways and Disease
Research into the metabolic pathways involving proline and its derivatives has uncovered critical insights into various diseases. For instance, proline metabolism has been linked to conditions such as hyperprolinemia, illustrating how disruptions in amino acid metabolism can lead to severe metabolic disorders. Studies on gyrate atrophy of the retina due to a deficiency in ornithine ketoacid aminotransferase, which impacts proline synthesis, exemplify the intricate relationship between amino acid metabolism and human diseases (O'Donnell et al., 1978).
Wirkmechanismus
Target of Action
Lisinopril, the parent compound, is known to target the angiotensin-converting enzyme (ace) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.
Biochemical Pathways
Lisinopril’s inhibition of ace affects the raas pathway . By reducing angiotensin II levels, it decreases vasoconstriction and aldosterone secretion, leading to vasodilation and decreased fluid volume.
Pharmacokinetics
The pharmacokinetics of Lisinopril, however, are well-studied . . These properties may provide a starting point for understanding the pharmacokinetics of Lisinopril Specified Impurity F.
Result of Action
The effects of lisinopril, as an ace inhibitor, include decreased blood pressure and reduced fluid volume due to its impact on the raas pathway .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that Lisinopril, the parent compound, is a potent angiotensin-converting enzyme (ACE) inhibitor . ACE inhibitors like Lisinopril interact with the ACE enzyme, which is involved in the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, Lisinopril reduces the production of angiotensin II, leading to vasodilation and a reduction in blood pressure .
Cellular Effects
The cellular effects of Lisinopril specified impurity F are not well-studied. It is known that Lisinopril and other ACE inhibitors can have significant effects on cellular processes. They can influence cell signaling pathways related to vasoconstriction and blood pressure regulation .
Molecular Mechanism
Lisinopril, the parent compound, works by binding to the active site of the ACE enzyme, preventing it from converting angiotensin I to angiotensin II . This leads to a decrease in angiotensin II levels, resulting in vasodilation and a reduction in blood pressure .
Temporal Effects in Laboratory Settings
It is known that Lisinopril has a half-life of about 12 hours in the human body, indicating that its effects can last for a significant amount of time .
Metabolic Pathways
Lisinopril, the parent compound, is known to be metabolized by the liver and excreted by the kidneys .
Transport and Distribution
Lisinopril, the parent compound, is known to be distributed throughout the body, including the brain, heart, kidneys, and other organs .
Subcellular Localization
Lisinopril, the parent compound, is known to be distributed throughout the body, including the brain, heart, kidneys, and other organs .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-cyclohexylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h15-18,23H,1-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSKCMYFYQRFSL-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(C(=O)O)NC(CCCCN)C(=O)N2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC[C@@H](C(=O)O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150332 | |
Record name | Lisinopril specified impurity F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132650-67-9 | |
Record name | Lisinopril specified impurity F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132650679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lisinopril specified impurity F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-[(1S)-1-carboxy-3-cyclohexylpropyl]-L-lysyl-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N2-((1S)-1-CARBOXY-3-CYCLOHEXYLPROPYL)-L-LYSYL-L-PROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ10AC5C13 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.